2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine
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Overview
Description
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is a compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and a pyridin-2-yloxy methyl group attached to the pyridine ring. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-bromopyridine with 3-methylpyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. Continuous flow setups allow for the precise control of reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the pyridine ring allows for π-π interactions with aromatic amino acid residues in the active sites of enzymes, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A brominated derivative with similar structural features but different reactivity due to the presence of a bromine atom.
2-Chloro-6-methylpyridine: A chlorinated analogue with distinct chemical properties and applications.
6,6′-Dimethyl-2,2′-bipyridine: A bipyridine derivative with two methyl groups, used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridin-2-yloxy methyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-methyl-6-[(3-methylpyridin-2-yl)oxymethyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-4-8-14-13(10)16-9-12-7-3-6-11(2)15-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNRRZMZPZPPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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